molecular formula C8H10OS2 B14458180 2-(1,3-Dithian-2-yl)furan CAS No. 67421-75-4

2-(1,3-Dithian-2-yl)furan

Cat. No.: B14458180
CAS No.: 67421-75-4
M. Wt: 186.3 g/mol
InChI Key: CPFCAVHGVHEJQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Dithian-2-yl)furan is an organic compound that features a furan ring substituted with a 1,3-dithiane group.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(1,3-Dithian-2-yl)furan can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the Paal-Knorr synthesis is a well-known method for constructing furan rings . Additionally, the formation of 1,3-dithianes typically involves the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, as well as employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dithian-2-yl)furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or hydrocarbons .

Mechanism of Action

The mechanism by which 2-(1,3-Dithian-2-yl)furan exerts its effects involves its ability to participate in various chemical reactions. The furan ring and dithiane group provide sites for nucleophilic and electrophilic attacks, enabling the compound to undergo transformations that are useful in synthetic chemistry .

Properties

CAS No.

67421-75-4

Molecular Formula

C8H10OS2

Molecular Weight

186.3 g/mol

IUPAC Name

2-(1,3-dithian-2-yl)furan

InChI

InChI=1S/C8H10OS2/c1-3-7(9-4-1)8-10-5-2-6-11-8/h1,3-4,8H,2,5-6H2

InChI Key

CPFCAVHGVHEJQO-UHFFFAOYSA-N

Canonical SMILES

C1CSC(SC1)C2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.